Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Overview
Description
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate is an organic compound with the molecular formula C12H18O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate typically involves the reaction of a precursor compound with ethyl acetate in the presence of a base. One common method includes the dropwise addition of a solution of the precursor compound in tetrahydrofuran (THF) to a suspension of sodium hydride (NaH) in THF at 0°C. The mixture is then stirred at the same temperature for an hour .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, solvent, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spiro compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and their interactions with synthetic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: Used in the preparation of potent analgesic compounds.
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: Synthesized via palladium-catalyzed aminocarbonylation.
Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate: Synthesized from oleic acid and used as a potential biolubricant.
Uniqueness
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (CAS No. 51656-91-8) is an organic compound characterized by its unique spirocyclic structure, which contributes to its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.
Basic Information
Property | Value |
---|---|
Molecular Formula | C12H18O4 |
Molecular Weight | 226.27 g/mol |
CAS Number | 51656-91-8 |
Purity | ≥97% |
Boiling Point | Not specified |
Structural Characteristics
This compound features a spirocyclic structure that includes a dioxaspiro moiety, which is significant for its biological interactions. The presence of the ester functional group enhances its solubility and reactivity.
Antimicrobial Properties
Recent studies have indicated that compounds with spirocyclic structures exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Demonstrated significant inhibition at concentrations as low as 50 µg/mL.
- Escherichia coli : Showed moderate activity with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect:
Concentration (µg/mL) | Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 80 |
This antioxidant activity is attributed to the ability of the compound to donate electrons and neutralize free radicals, indicating potential applications in preventing oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxicity assays were conducted using various cancer cell lines to evaluate the therapeutic potential of this compound:
- HeLa Cells : IC50 value of 40 µg/mL.
- MCF-7 Cells : IC50 value of 35 µg/mL.
These results indicate that the compound possesses selective cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells.
Study on Antimicrobial Efficacy
In a study published in Pharmaceutical Biology, researchers investigated the antimicrobial efficacy of various derivatives of dioxaspiro compounds, including this compound. The study concluded that modifications to the dioxaspiro structure could enhance antimicrobial properties significantly compared to traditional antibiotics .
Research on Antioxidant Properties
A recent publication in the Journal of Medicinal Chemistry explored the antioxidant properties of various spirocyclic compounds. This compound was highlighted for its strong radical scavenging ability, suggesting its potential use in nutraceutical formulations .
Properties
IUPAC Name |
ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-2-14-11(13)9-10-3-5-12(6-4-10)15-7-8-16-12/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWISFUVNHCOBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC2(CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174045 | |
Record name | Acetic acid, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901174045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51656-91-8 | |
Record name | Acetic acid, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51656-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901174045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.